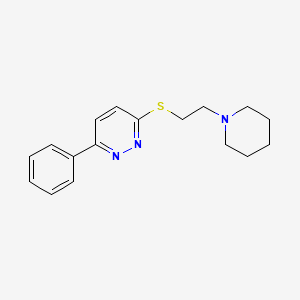
3-Phényl-6-(2-pipéridin-1-yléthylsulfanyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine is a compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. Pyridazines are known for their diverse chemical properties and biological activities, making them of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through several methods. One such method is the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, as described in the synthesis of 3,6-di(pyridin-2-yl)pyridazines . The reaction can be significantly accelerated under microwave conditions, reducing the reaction time from several days to several hours . Additionally, a one-pot multicomponent reaction using piperidine as the organocatalyst has been reported for the synthesis of pyrano[2,3-c]pyridazines, which suggests that piperidine could potentially be used in the synthesis of 3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted with various functional groups. The structure of these compounds is typically elucidated using spectroscopic methods such as FTIR, MS, 1H, and 13C NMR . These techniques allow for the determination of the molecular framework and the identification of substituents attached to the pyridazine core.
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions due to their reactive sites. The presence of nitrogen atoms in the ring makes them capable of coordinating with metals, leading to the formation of metal complexes . Additionally, the substituents on the pyridazine ring can participate in cycloaddition reactions, as seen with ketones and aldehydes . These reactions can lead to the formation of new pyridazine derivatives with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The substituents on the pyridazine ring can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of some pyridazine derivatives has been evaluated, with certain compounds showing significant activity against bacterial and fungal strains . This suggests that 3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine could also possess similar biological properties, depending on its specific substituents and structure.
Applications De Recherche Scientifique
Développement de médicaments
Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques . Ils jouent un rôle important dans l'industrie pharmaceutique, étant parmi les fragments synthétiques les plus importants pour la conception de médicaments . Les applications pharmaceutiques des pipéridines synthétiques et naturelles ont été largement étudiées, ainsi que les dernières avancées scientifiques dans la découverte et l'évaluation biologique de médicaments potentiels contenant une partie pipéridine .
Synthèse de matériaux
La 3-Phényl-6-(2-pipéridin-1-yléthylsulfanyl)pyridazine est utilisée dans la synthèse de matériaux. Les applications spécifiques dans ce domaine ne sont pas détaillées dans la littérature disponible, mais il est probable que les propriétés uniques de ce composé le rendent utile dans la création de nouveaux matériaux.
Catalyse
Ce composé est également utilisé en catalyse. Bien que les processus catalytiques spécifiques auxquels il est impliqué ne soient pas détaillés, il est probable que sa structure et ses propriétés uniques le rendent efficace pour promouvoir certaines réactions chimiques.
Applications anticancéreuses
Les alcaloïdes de diazine, qui comprennent la pyridazine, sont rapportés comme présentant des propriétés anticancéreuses . Ils ont été utilisés dans le développement de traitements pour divers types de cancer, y compris la leucémie myéloïde .
Applications antimicrobiennes
Les alcaloïdes de diazine présentent également des propriétés antimicrobiennes . Ils ont été utilisés dans le développement de traitements pour diverses infections microbiennes .
Applications anti-inflammatoires et analgésiques
Les alcaloïdes de diazine ont été rapportés comme présentant des activités anti-inflammatoires et analgésiques . Ils ont été utilisés dans le développement de traitements pour diverses affections inflammatoires et la gestion de la douleur .
Orientations Futures
The future directions for the research and development of 3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine and similar compounds seem promising. The obtained results from recent studies quite sustained the strategy and gave a robust opportunity for further development and optimisation of 3,6-disubstituted pyridazine scaffold to enrich the therapeutic arsenal with efficient and safe anticancer CDK inhibitors .
Mécanisme D'action
Target of action
Pyridazinone derivatives have been found to interact with a wide range of biological targets. They have shown a broad spectrum of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of action
The mode of action of pyridazinone derivatives can vary depending on the specific compound and its structural modifications. For example, some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical pathways
The affected biochemical pathways can also vary widely depending on the specific pyridazinone derivative and its targets. For instance, some derivatives have been found to possess anti-inflammatory and analgesic properties, suggesting they may interact with pathways involved in inflammation and pain sensation .
Result of action
The molecular and cellular effects of pyridazinone derivatives can be diverse, reflecting their wide range of pharmacological activities. For example, antiplatelet pyridazinone derivatives may prevent platelet aggregation, potentially reducing the risk of blood clots .
Propriétés
IUPAC Name |
3-phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-3-7-15(8-4-1)16-9-10-17(19-18-16)21-14-13-20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGOFHYKRZHFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)
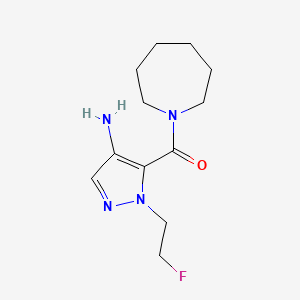
![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)
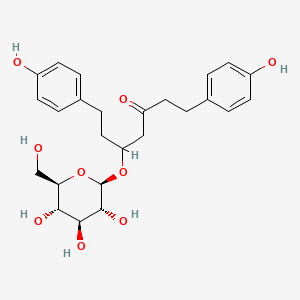
![N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2517066.png)

![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride](/img/structure/B2517068.png)
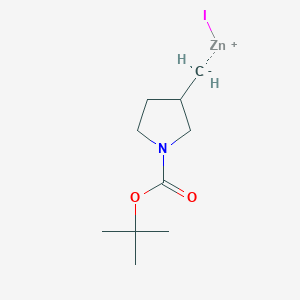
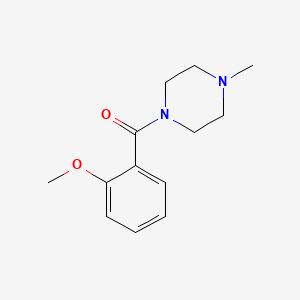

![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)
